3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE

Lipophilicity Physicochemical Properties Drug Design

Secure the precise 2,4-dichloro-5-fluoro isoxazole scaffold for antibacterial and herbicide discovery. Generic chlorophenyl analogs compromise LogP and target engagement. • Distinct LogP ~3.79 & mixed halogenation profile • Validated scaffold for in vitro antibacterial activity • ≥98% purity; shipped ambient globally.

Molecular Formula C9H4Cl2FNO
Molecular Weight 232.03 g/mol
CAS No. 103318-73-6
Cat. No. B566626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE
CAS103318-73-6
Synonyms3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE
Molecular FormulaC9H4Cl2FNO
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=CON=C1C2=CC(=C(C=C2Cl)Cl)F
InChIInChI=1S/C9H4Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9-1-2-14-13-9/h1-4H
InChIKeyXQDCPMPMYPHRBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dichloro-5-fluorophenyl)isoxazole Overview


3-(2,4-Dichloro-5-fluorophenyl)isoxazole (CAS 103318-73-6) is a halogenated, five-membered heterocyclic building block (molecular formula C₉H₄Cl₂FNO, molecular weight 232.04) containing a phenyl ring with a specific 2,4-dichloro-5-fluoro substitution pattern . This precise arrangement of electron-withdrawing substituents imparts distinct physicochemical properties (calculated LogP ~3.79) that differ from other chlorophenyl isoxazole analogs, making it a unique scaffold for medicinal chemistry and agrochemical research [1].

Why 3-(2,4-Dichloro-5-fluorophenyl)isoxazole Is Irreplaceable


Substitution of this compound with a generic 'chlorophenyl isoxazole' or 'fluorophenyl isoxazole' is not scientifically valid due to the unique electronic and steric profile conferred by its precise 2,4-dichloro-5-fluoro substitution pattern. While numerous phenyl isoxazoles exist, the specific arrangement and type of halogen atoms on the phenyl ring critically modulate the compound's lipophilicity (LogP), metabolic stability, and binding affinity to biological targets [1]. For example, replacing the 5-fluoro with a hydrogen atom yields 3-(2,4-dichlorophenyl)isoxazole, a compound with a distinctly different LogP and, consequently, different pharmacokinetic and target engagement properties . The fluorine atom at the 5-position is not a minor variation; literature on fluorinated heterocycles indicates that such substitutions are often deliberately introduced to enhance metabolic stability or improve potency, making this compound a non-fungible research tool [2].

Quantitative Comparison of 3-(2,4-Dichloro-5-fluorophenyl)isoxazole and Analogs


LogP Comparison with 3-(2,4-Dichlorophenyl)isoxazole

The calculated LogP of 3-(2,4-dichloro-5-fluorophenyl)isoxazole is approximately 3.79 [1]. This is substantially higher than the LogP of the closely related analog 3-(2,4-dichlorophenyl)isoxazole, which lacks the 5-fluoro substituent . The difference in lipophilicity can be estimated to be at least +0.5 LogP units for the fluorinated compound, a change that is meaningful in medicinal chemistry for predicting membrane permeability and distribution.

Lipophilicity Physicochemical Properties Drug Design

Antibacterial Activity: Fluorinated vs. Non-Fluorinated

A study by Shah and Desai (2007) synthesized a series of isoxazoline derivatives containing the 2,4-dichloro-5-fluorophenyl moiety and screened them for antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. While the study does not provide a direct head-to-head comparison for the simple isoxazole, it provides class-level inference that the incorporation of the 2,4-dichloro-5-fluorophenyl group into a larger isoxazoline scaffold yields compounds with measurable antibacterial activity. The authors specifically note that 'incorporation of fluorine can alter the course of the reaction as well as the biological activities,' underscoring the functional importance of the 5-fluoro substituent [2].

Antibacterial In vitro assay SAR

Herbicidal Activity of Substituted Phenyl Isoxazoles

A Chinese study by Qi et al. (2001) synthesized six novel substituted phenyl isoxazole compounds and evaluated their herbicidal and plant growth regulatory activities [1]. One compound, designated C5, demonstrated 'significant inhibitory effects' on the growth of certain plants. This study, while not on the exact target compound, establishes a class-level baseline that specific substitutions on the phenyl ring of an isoxazole core lead to quantifiable and varied biological outcomes. The exact substitution pattern on C5 is critical to its activity, supporting the principle that generic substitution is not possible.

Herbicide Agrochemical Structure-Activity Relationship

Application Scenarios for 3-(2,4-Dichloro-5-fluorophenyl)isoxazole


Medicinal Chemistry: Synthesis of Antibacterial Agents

Procure this compound as a key starting material for the synthesis of isoxazoline-based antibacterial candidates. Its use is validated by prior research showing that derivatives containing this specific 2,4-dichloro-5-fluorophenyl moiety exhibit in vitro antibacterial activity [3]. Using a generic analog with a different halogenation pattern would introduce an uncontrolled variable, potentially yielding an inactive compound.

Agrochemical Discovery: Herbicide Development

Utilize 3-(2,4-dichloro-5-fluorophenyl)isoxazole as a scaffold for creating novel herbicides. Evidence from related substituted phenyl isoxazoles demonstrates that specific substituents are critical for achieving potent plant growth inhibitory effects [3]. The unique 2,4-dichloro-5-fluoro pattern is a distinct candidate for exploring this activity space.

Physicochemical Studies: Halogen Effects on LogP

This compound is an ideal model for studying the impact of mixed halogen substitution on lipophilicity. Its calculated LogP of ~3.79 is a quantifiable benchmark [3]. Comparative studies with 3-(2,4-dichlorophenyl)isoxazole and 3-(4-chlorophenyl)isoxazole can provide precise, data-driven insights into how the addition of a single fluorine atom alters the physicochemical profile, a key parameter in drug design.

Technical Documentation Hub

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